![molecular formula C11H10N4O3 B5727442 1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone
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Overview
Description
1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Mechanism of Action
Target of Action
It’s known that 1,3,5-triazines, the core structure of this compound, have been used clinically due to their antitumor properties . They have shown significant aromatase inhibitory activity and antitumor activity in human cancer and murine leukemia cell lines .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets through various mechanisms, including inhibition of enzymes and interaction with receptors .
Biochemical Pathways
1,3,5-triazines are known to affect various biochemical pathways, including those involved in cancer progression .
Result of Action
1,3,5-triazines have been reported to have antitumor properties .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound 1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone, due to its triazine core, may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone typically involves the reaction of 4,6-dihydroxy-1,3,5-triazine with 4-aminoacetophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Comparison with Similar Compounds
2,4,6-trihydroxy-1,3,5-triazine: Another triazine derivative with similar chemical properties.
4,6-dichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
4,6-diazido-1,3,5-triazine: A high-energy compound used in the development of explosives
Uniqueness: 1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-acetylanilino)-1H-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-6(16)7-2-4-8(5-3-7)12-9-13-10(17)15-11(18)14-9/h2-5H,1H3,(H3,12,13,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEELJXJVCUYABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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